Beta-catenin/CREB-binding protein inhibitor 1 is a compound that selectively inhibits the interaction between beta-catenin and CREB-binding protein, which is pivotal in the Wnt signaling pathway. This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is associated with several diseases, particularly cancers. The compound has garnered attention for its potential therapeutic applications in targeting these conditions.
Beta-catenin/CREB-binding protein inhibitor 1 is classified as a small molecule inhibitor that targets the beta-catenin/CREB-binding protein interaction. It is derived from research aimed at modulating the Wnt/beta-catenin signaling pathway, which is essential for maintaining cellular homeostasis and regulating gene expression involved in developmental processes and tumorigenesis.
The synthesis of beta-catenin/CREB-binding protein inhibitor 1 involves several chemical reactions designed to create a compound that can effectively disrupt the interaction between beta-catenin and CREB-binding protein. While specific synthetic pathways for beta-catenin/CREB-binding protein inhibitor 1 are not detailed in the available literature, similar compounds like ICG-001 have been synthesized using methods that generally include:
The molecular structure of beta-catenin/CREB-binding protein inhibitor 1 is characterized by its ability to bind specifically to the interface between beta-catenin and CREB-binding protein. While detailed structural data specific to this compound may not be widely available, related compounds typically exhibit features such as:
The precise three-dimensional conformation of beta-catenin/CREB-binding protein inhibitor 1 would be critical for its function and specificity.
Beta-catenin/CREB-binding protein inhibitor 1 primarily functions through its interaction with beta-catenin, inhibiting its binding to CREB-binding protein. The mechanism involves:
Research has shown that similar inhibitors can significantly alter downstream signaling pathways, affecting gene expression profiles associated with cell growth and survival.
The mechanism of action for beta-catenin/CREB-binding protein inhibitor 1 involves several steps:
Studies have demonstrated that such inhibitors can significantly reduce tumor growth in preclinical models by modulating these pathways effectively .
While specific physical properties such as melting point or solubility for beta-catenin/CREB-binding protein inhibitor 1 are not extensively documented, compounds within this class generally exhibit:
Chemical properties would include reactivity towards nucleophiles or electrophiles, affecting how they interact within biological systems.
Beta-catenin/CREB-binding protein inhibitor 1 has significant potential applications in scientific research and medicine:
The interaction between β-catenin and the Kat3 coactivators CREB-binding protein (CREBBP, CBP) and E1A-binding protein p300 (EP300, p300) is a linchpin in canonical Wnt signaling-mediated transcriptional activation. Structural analyses reveal that β-catenin employs its central Armadillo Repeat Domain (comprising 12 repeats) as the primary docking site for both CBP and p300. Specifically, the N-terminal domains of CBP and p300 (CBP-N and p300-N) engage with Armadillo Repeats 5-9 of β-catenin through conserved hydrophobic interfaces. This binding groove accommodates the KIX domain of CBP/p300, facilitating the formation of a ternary complex with transcription factors like T-cell factor/Lymphoid enhancer factor (TCF/LEF) [1] [7].
Despite high sequence homology (≈60% identity), CBP and p300 exhibit differential binding kinetics and functional outcomes when complexed with β-catenin. Biophysical studies demonstrate that β-catenin possesses a ≈3-fold higher affinity for CBP compared to p300. This preference arises from subtle conformational differences within their CH1 (cysteine-histidine-rich 1) domains, which influence interfacial stability. Notably, the β-catenin-binding domain within CBP (residues 1-110) features a unique α-helical motif that optimizes hydrophobic packing with Armadillo Repeats 10-12—an interaction less optimally achieved by p300 [1] [4].
Table 1: Structural and Functional Determinants of β-Catenin Binding to Kat3 Coactivators
Feature | CBP | p300 | Functional Consequence |
---|---|---|---|
Primary Binding Domain | N-terminal (residues 1-110) | N-terminal (residues 1-110) | Docking to β-catenin Armadillo Repeats 5-9 |
Secondary Interface | CH1 domain interaction with Repeats 10-12 | Weaker CH1 interaction | Higher β-catenin affinity for CBP |
Binding Affinity (Kd) | ≈0.8 µM | ≈2.4 µM | Preferential recruitment of CBP in Wnt activation |
Key Interacting Motifs | α-helical motif (residues 25-40) | Divergent α-helical conformation | Altered allosteric regulation upon antagonist binding |
These structural nuances dictate functional divergence: CBP/β-catenin complexes predominantly drive proliferative and stemness-associated gene programs, whereas p300/β-catenin complexes favor differentiation-associated transcription. This dichotomy arises from the selective recruitment of additional transcriptional machinery—CBP preferentially associates with c-Jun and c-Fos (components of Activator Protein 1, AP-1), while p300 exhibits broader partner promiscuity [1] [7].
Small-molecule CBP/β-catenin antagonists, exemplified by beta-catenin/CBP-IN-1, exploit the structural vulnerabilities at the CBP/β-catenin interface to achieve selective inhibition. Biochemical and structural studies confirm that these compounds bind to a hydrophobic pocket within the N-terminal domain of CBP (residues Phe27, Trp36, Leu40), inducing an allosteric conformational change that disrupts its interaction with β-catenin. Crucially, this pocket is structurally distinct from the p300 interaction surface, underpinning the selectivity of compounds like beta-catenin/CBP-IN-1 for CBP over p300 (>100-fold selectivity) [1] [5].
The allosteric mechanism operates via a two-step process:
This mechanism is corroborated by crystallographic data showing that beta-catenin/CBP-IN-1 binding elongates the CBP α-helix by ≈3Å, sterically hindering key hydrophobic contacts with β-catenin. Importantly, this allosteric modulation does not disrupt CBP’s interactions with other transcriptional partners (e.g., c-Jun), preserving non-Wnt-related functions of CBP [1] [5].
Table 2: Mechanism of Action of Selected CBP/β-Catenin Antagonists
Compound | Binding Site on CBP | Allosteric Effect | Selectivity (CBP vs. p300) |
---|---|---|---|
beta-catenin/CBP-IN-1 | N-terminal pocket (Phe27, Trp36) | α-helix elongation; interface distortion | >100-fold |
ICG-001 | Similar N-terminal pocket | Disruption of CBP/β-catenin folding | ≈50-fold |
PRI-724 | Overlapping site with ICG-001 | Stabilization of inactive CBP conformation | ≈70-fold |
Notably, this allosteric inhibition shifts the coactivator equilibrium: reduced CBP/β-catenin occupancy permits increased p300/β-catenin complex formation. This rebalancing forces transcriptional reprogramming—away from proliferative/stemness genes (CBP-dependent) toward differentiation genes (p300-dependent). The efficacy of this approach is validated by studies showing beta-catenin/CBP-IN-1 induces differentiation in cancer stem cells without globally suppressing Wnt/β-catenin signaling [1].
The functional impact of CBP/β-catenin antagonists extends beyond disrupting binary protein interactions to rewiring enhancer and super-enhancer (SE) landscapes. Enhancers are distal regulatory elements enriched for transcription factor binding sites, while SEs are large clusters of enhancers densely occupied by master transcription factors, Mediator complex, and coactivators like CBP/p300. SEs drive expression of genes defining cell identity, including oncogenes in malignancies [1].
β-catenin/CBP complexes exhibit a pronounced preference for SEs over typical enhancers. Chromatin immunoprecipitation sequencing (ChIP-seq) analyses reveal that ≈75% of Wnt-responsive SEs recruit CBP/β-catenin, versus only ≈35% of standard enhancers. This selectivity arises from three factors:
Beta-catenin/CBP-IN-1 treatment causes rapid dissociation of CBP—but not p300—from Wnt-dependent SEs. For example, in colorectal cancer models, the MYC SE loses >60% CBP occupancy within 2 hours of exposure, correlating with MYC downregulation. Conversely, p300 recruitment increases at differentiation-associated SEs (e.g., CDX2 locus), promoting lineage specification. This antagonist-induced "coactivator switching" at SEs underlies the therapeutic reprogramming of cancer stem cells toward differentiation [1].
Table 3: Enhancer vs. Super-Enhancer Dynamics in CBP/β-Catenin Antagonism
Feature | Standard Enhancer | Super-Enhancer (SE) | Effect of CBP Antagonist |
---|---|---|---|
CBP/β-catenin Occupancy | ≈35% of Wnt-responsive sites | ≈75% of Wnt-responsive sites | Dissociation from >60% of SEs |
Histone Modification | Moderate H3K27ac | Hyper-H3K27ac | Reduced H3K27ac at CBP-dependent SEs |
Target Genes | Moderate-expression regulators | Cell identity/oncogenes (e.g., MYC) | Downregulation of stemness/oncogenic genes |
p300 Compensation | Minimal | Significant at differentiation-linked SEs | Enhanced p300-dependent transcription |
The transcriptional output of β-catenin is further refined through collaborations with sequence-specific transcription factors beyond TCF/LEF. Activator Protein 1 (AP-1) family members—particularly c-Jun and c-Fos—serve as critical mediators of coactivator specificity. AP-1 complexes physically interact with both β-catenin and CBP, forming ternary complexes at Wnt target gene promoters and enhancers. These interactions occur via:
This tripartite assembly (β-catenin/c-Jun/CBP) preferentially activates genes encoding pro-invasive factors (e.g., MMP7, CCND1) and stemness regulators. Mechanistically, c-Jun synergizes with β-catenin to recruit CBP to specific genomic loci, bypassing TCF/LEF dependence. For instance, in melanoma, β-catenin/c-Jun/CBP complexes drive AXIN2 transcription independently of TCF4—a paradigm shift from classical Wnt signaling models [5].
Beta-catenin/CBP-IN-1 disrupts this synergy by displacing CBP from the complex. However, the β-catenin/c-Jun interaction remains intact, illustrating that AP-1 tethering is insufficient for transcriptional activation without CBP. Intriguingly, displaced β-catenin may instead complex with p300 and alternative partners (e.g., FOXO proteins), redirecting transcription toward tumor-suppressive or differentiation-associated programs. This highlights AP-1 as a context-dependent modulator of β-catenin coactivator usage—its presence can specify CBP recruitment in specific pathological settings, making it a biomarker for CBP antagonist sensitivity [5] [7].
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